![molecular formula C16H13ClN4O3 B2821805 4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-88-4](/img/structure/B2821805.png)
4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
4-(2-Chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (also known as CPMN) is a synthetic compound that has been widely studied due to its diverse applications in the fields of science and technology. CPMN is a member of the triazolone family of heterocyclic compounds, which are characterized by their three-ring structure. CPMN is used in a variety of scientific research applications, including drug development, biochemistry, and molecular biology. It is also used in laboratory experiments to study the properties of other compounds.
Scientific Research Applications
Synthesis and Biological Activity
Triazole derivatives are synthesized for a range of biological activities, including as inhibitors for enzymes like lipase and α-glucosidase, showcasing their potential in therapeutic applications such as the treatment of obesity and diabetes. For instance, the synthesis of novel heterocyclic compounds derived from specific triazole precursors has been investigated for their inhibitory effects against these enzymes (Bekircan, Ülker, & Menteşe, 2015). Such studies highlight the methodical exploration of triazole-based compounds for developing new pharmaceuticals.
Material Science and Corrosion Inhibition
In material science, triazoles have been examined as corrosion inhibitors for metals, indicating their potential in industrial applications. Research into newly synthesized triazoles shows they can serve as effective corrosion inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency and suggesting a protective mechanism through adsorption on metal surfaces (Yan et al., 2017).
Chemical Properties and Interactions
The study of triazole derivatives extends to their chemical properties and interactions, including their roles in catalytic activities and as intermediates in organic synthesis. For example, the photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes using titanium dioxide under visible light irradiation explores the utility of similar compounds in facilitating chemical reactions, highlighting the potential of triazoles in green chemistry applications (Higashimoto et al., 2009).
properties
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-11-18-19(10-12-6-8-13(9-7-12)21(23)24)16(22)20(11)15-5-3-2-4-14(15)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCKJGPAHZRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
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